Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]
Description
Properties
IUPAC Name |
spiro[1,3-dihydroperimidine-2,1'-cyclohexane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-10-16(11-3-1)17-13-8-4-6-12-7-5-9-14(18-16)15(12)13/h4-9,17-18H,1-3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAVVPHOTMNZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC4=C3C(=CC=C4)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355357 | |
| Record name | Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5745-91-5 | |
| Record name | Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Optimization
Microwave irradiation has emerged as a transformative tool for synthesizing spirocyclic systems. A study by Degruyter et al. demonstrated the efficacy of this approach for Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] derivatives. The reaction combines 2-amino-4-aryl-6-arylnicotinamide (1 mmol) with cyclohexanone (1 mmol) in the presence of CuCl₂ (0.1 mmol) and dimethylformamide (DMF) as the solvent. Microwave irradiation at 10 W elevates the temperature to 200°C within 8 minutes, achieving an 84% yield.
Key Conditions:
-
Catalyst: CuCl₂ (0.1 mmol)
-
Solvent: DMF (2 mL)
-
Temperature: 200°C
-
Irradiation Time: 8 minutes
Catalytic Systems
Copper chloride (CuCl₂) plays a critical role in facilitating the cyclocondensation reaction by stabilizing intermediates and accelerating bond reorganization. Comparative studies show that alternative catalysts, such as KOH, require higher temperatures (155°C) and longer reaction times (15 minutes) to achieve comparable yields.
Solvent and Catalyst Selection
Role of Polar Aprotic Solvents
DMF, a polar aprotic solvent, enhances reaction efficiency by solubilizing aromatic precursors and stabilizing ionic intermediates. Its high boiling point (153°C) makes it ideal for high-temperature microwave reactions. Experiments with alternative solvents, such as ethanol or acetonitrile, resulted in lower yields (<60%), underscoring DMF’s superiority.
Impact of Copper Catalysts
Copper-based catalysts, particularly CuCl₂, exhibit superior performance over alkali metal hydroxides. The table below contrasts two catalytic systems:
| Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| CuCl₂ | 200°C | 8 min | 84% |
| KOH | 155°C | 15 min | 81% |
CuCl₂’s ability to mediate one-electron transfers and coordinate with nitrogen atoms in the perimidine moiety is pivotal for efficient cyclization.
Comparative Analysis of Methodologies
Yield and Efficiency
Microwave-assisted synthesis outperforms conventional heating methods, reducing reaction times from hours to minutes. The use of CuCl₂ further enhances atom economy, minimizing byproduct formation.
Reaction Time and Conditions
Traditional thermal methods require prolonged reflux (6–12 hours) in toxic solvents like methanol. In contrast, microwave techniques complete reactions in under 10 minutes, aligning with green chemistry principles.
Industrial-Scale Production Considerations
Scalability Challenges
While microwave systems excel in laboratory settings, scaling to industrial volumes necessitates continuous-flow reactors. These systems maintain precise temperature control and reduce energy consumption, addressing batch processing limitations.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the perimidine ring are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while reduction may produce spirocyclic alcohols or amines.
Scientific Research Applications
Biological Applications
Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure showed MIC values ranging from 7.81 to 31.25 μg/mL against Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : The compound's interaction with specific molecular targets suggests a role in cancer therapeutics by modulating enzyme activities involved in tumor progression .
Pharmaceutical Applications
The pharmacological properties of Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] derivatives are under investigation for their potential as lead compounds in drug development:
- Drug Development : The unique structure allows for modifications that can improve efficacy against specific diseases. For example, certain derivatives have shown promise in targeting DNA gyrase and topoisomerase IV enzymes .
Industrial Applications
In the industrial sector, the compound is utilized in the production of specialty chemicals:
- Advanced Materials : Its stability and reactivity make it suitable for manufacturing polymers and coatings .
Case Study 1: Antimicrobial Activity
A study evaluated several derivatives of Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] for their antibacterial properties. The results indicated that compounds with specific substitutions exhibited enhanced activity against both Gram-positive and Gram-negative strains compared to standard antibiotics like amoxicillin .
Case Study 2: Anticancer Research
Research focused on the anticancer potential of Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The study highlighted the importance of structural modifications to optimize biological activity .
Mechanism of Action
The mechanism of action of Spiro[cyclohexane-1,2’(3’H)-[1H]perimidine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Comparison with Similar Spiro Compounds
Key Observations :
- Synthesis Efficiency: Quinazolinones exhibit the highest yields (up to 98%) due to optimized acid-catalyzed cyclization conditions . Pyridothienopyrimidines and thiazolo derivatives show moderate yields (71–92%), influenced by reagent reactivity (e.g., POCl3 vs. DMF) .
- Functional Group Impact: The presence of C=S (e.g., in compound 7c, ) enhances electrophilicity, while phenolic groups (e.g., 4d, ) improve solubility and AChE binding .
Physicochemical Properties
Melting points and spectral data reflect structural stability and electronic environments:
Key Observations :
Key Observations :
- Quinazolinones are potent AChE inhibitors, with 4d (trihydroxybenzoyl derivative) showing enhanced activity due to hydrogen-bonding interactions .
- Antimicrobial efficacy in pyridothienopyrimidines and thiazolo derivatives is linked to sulfur-containing groups (C=S, thiophene), which increase membrane permeability .
Biological Activity
Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] is a chemical compound characterized by its unique spirocyclic structure, which includes a cyclohexane ring fused to a perimidine moiety. This structural configuration is believed to impart significant biological activities, making it a subject of interest in pharmacological research. The compound has been investigated for various potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.
- Molecular Formula : C16H18N2
- Molecular Weight : 254.33 g/mol
- Structure : The spirocyclic nature of the compound contributes to its distinct chemical reactivity and biological interactions.
Antimicrobial Activity
Research indicates that Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] exhibits notable antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacteria and fungi. For example, it has been tested against common pathogens such as Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at low concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] has shown promise in anticancer research. The compound has been evaluated in various cancer cell lines, including breast and lung cancer models. Studies reveal that it induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.
Case Study: Breast Cancer Cell Line (MCF-7)
A study conducted on MCF-7 cells demonstrated that treatment with Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] resulted in a significant reduction in cell viability:
- Control Group Viability : 100%
- Treated Group Viability (50 µM) : 45%
The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
The biological activity of Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] is believed to be mediated through its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in critical cellular processes, leading to altered biochemical pathways.
Proposed Mechanisms:
- Enzyme Inhibition : Binding to key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cell surface receptors influencing signal transduction.
- Induction of Oxidative Stress : Generation of reactive oxygen species (ROS) leading to cellular damage in cancer cells.
Comparative Analysis
To better understand the uniqueness of Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine], it is useful to compare its biological activities with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] | Yes | Yes |
| Spiro[cyclohexane-1,2'-indoline] | Moderate | Limited |
| Spiro[cyclohexane-1,2'-quinoline] | Yes | Moderate |
Q & A
Basic: What are the common synthetic routes for Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine] derivatives?
Methodological Answer:
The primary synthetic strategies include:
- Mannich-type multicomponent reactions using β-keto thioamides, amines, and formaldehyde catalyzed by HCl or FeCl₃, yielding spiroheterocycles with high regioselectivity .
- Cyclocondensation reactions between 2,4-diaminopyrimidine derivatives and cyclic ketones (e.g., cyclohexanone), forming fused spiro systems under mild acidic conditions .
- Intramolecular cyclization of N-allylthioamides derived from cyclic ketones, which avoids steric hindrance from secondary/aromatic amines .
Key Considerations:
- Optimal molar ratios (e.g., 1:2:3 for carbonyl compound:amine:formaldehyde) improve yields .
- Solvent choice (methanol, THF) and catalytic HCl are critical for reaction efficiency .
Advanced: How can conformational dynamics of the spirocyclic system be analyzed?
Methodological Answer:
Conformational analysis involves:
- Ring puckering coordinates (amplitude q and phase angle φ), derived from Cartesian atomic coordinates to quantify non-planar distortions .
- X-ray crystallography to resolve torsion angles and spatial arrangement (e.g., crystal structures reported for spiro-pyrimidine derivatives ).
- Dynamic NMR to study pseudorotation and substituent effects on puckering .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
